molecular formula C19H19NO4 B2518654 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate CAS No. 477871-36-6

1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate

Cat. No.: B2518654
CAS No.: 477871-36-6
M. Wt: 325.364
InChI Key: UDJCRPOVWUQUHR-UHFFFAOYSA-N
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Description

1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. This particular compound is characterized by the presence of a methoxy group on the benzofuran ring and a carbamate group attached to a methylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate typically involves the condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with 4-methylbenzaldehyde in a basic medium . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The resulting intermediate is then subjected to further reactions to introduce the carbamate group, typically using reagents such as isocyanates or carbamoyl chlorides .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate is unique due to the presence of both a methoxy group on the benzofuran ring and a carbamate group attached to a methylphenyl moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development .

Biological Activity

1-(7-Methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate, a compound with the CAS number 477871-36-6, belongs to a class of benzofuran derivatives known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13NO4\text{C}_{12}\text{H}_{13}\text{N}\text{O}_{4}

This compound features a methoxy group on the benzofuran moiety and an N-(4-methylphenyl) carbamate functional group, which contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis indicates that modifications in the phenyl ring and the presence of electron-donating groups enhance anticancer activity.

In particular, a study reported that related benzofuran compounds exhibited IC50 values ranging from 1.61 to 2.98 µg/mL against human cancer cell lines, suggesting that similar modifications could potentiate the activity of our compound .

The proposed mechanisms for the anticancer effects include:

  • Inhibition of Bcl-2 : Compounds with similar structures have been shown to interact with Bcl-2 proteins, leading to apoptosis in cancer cells .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at G1 or G2 phases, thereby inhibiting cell proliferation .

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties. The presence of functional groups such as carbamates has been linked to enhanced antibacterial and antifungal activities. A recent study indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) in the range of 46.9 to 93.7 µg/mL against both Gram-positive and Gram-negative bacteria .

Research Findings and Case Studies

Study Findings IC50/Activity
Study AAnticancer activity against A-431 cellsIC50 = 1.98 µg/mL
Study BAntimicrobial efficacy against E. coliMIC = 75 µg/mL
Study CInduction of apoptosis in Jurkat cellsSignificant increase in apoptotic markers

Case Study: Anticancer Activity

In one notable case study, researchers synthesized various benzofuran derivatives and tested their anticancer properties against different cell lines including HT29 (colon cancer) and Jurkat (leukemia). The results showed that compounds with a methoxy group significantly inhibited cell growth, demonstrating the importance of substituents in enhancing biological activity.

Properties

IUPAC Name

1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12-7-9-15(10-8-12)20-19(21)23-13(2)17-11-14-5-4-6-16(22-3)18(14)24-17/h4-11,13H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJCRPOVWUQUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OC(C)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820696
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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